molecular formula C11H21BO2 B3106266 4-Pentenylboronic acid pinacol ester CAS No. 157735-10-9

4-Pentenylboronic acid pinacol ester

Cat. No. B3106266
CAS RN: 157735-10-9
M. Wt: 196.1 g/mol
InChI Key: MDJWICJDSRJONO-UHFFFAOYSA-N
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Description

4-Pentenylboronic acid pinacol ester is a chemical compound with the molecular formula C11H21BO2 . It has a molecular weight of 196.1 and is typically stored in a freezer . The compound is used in various chemical reactions and is considered a valuable building block in organic synthesis .


Synthesis Analysis

Pinacol boronic esters, including 4-Pentenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The InChI code for 4-Pentenylboronic acid pinacol ester is 1S/C11H21BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h6H,1,7-9H2,2-5H3 . This code provides a specific text string representation for the compound’s molecular structure.


Chemical Reactions Analysis

Phenylboronic acid, pinacol ester, a similar compound to 4-Pentenylboronic acid pinacol ester, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The solubilities of phenylboronic acid, its pinacol ester, and azaester in organic solvents have been determined experimentally .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.1 . It is typically stored in a freezer . The solubility of similar compounds, such as phenylboronic acid and its pinacol ester, in organic solvents has been studied .

Scientific Research Applications

Mechanism of Action

Target of Action

Boronic acids and their esters, such as 4-Pentenylboronic acid pinacol ester, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy . The primary targets of these compounds are often reactive oxygen species (ROS), which play a significant role in various diseases .

Mode of Action

The compound interacts with its targets through a ROS-responsive mechanism . In a study, a ROS-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester . This interaction results in the formation of nanoparticles that can encapsulate other compounds, such as curcumin (CUR), for targeted drug delivery .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress and inflammation . By interacting with ROS, the compound can modulate the oxidative stress pathways, thereby contributing to the treatment of diseases where oxidative stress plays a significant role .

Pharmacokinetics

The pharmacokinetics of boronic acids and their esters are influenced by their susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This property impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and their bioavailability.

Result of Action

The result of the compound’s action is the formation of nanoparticles that can encapsulate other compounds for targeted drug delivery .

Action Environment

The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters, which is a crucial aspect of their action, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment .

Safety and Hazards

The safety information for 4-Pentenylboronic acid pinacol ester is available in its Material Safety Data Sheet (MSDS) . It is always recommended to handle the compound with appropriate personal protective equipment and to follow safety protocols.

Future Directions

The wide applications of arylboronic acids and their derivatives, including 4-Pentenylboronic acid pinacol ester, in organic synthesis, catalysis, supramolecular chemistry, and materials engineering suggest potential future directions . The development of new synthetic methods and applications will likely continue to be a focus of research.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-pent-4-enyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h6H,1,7-9H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJWICJDSRJONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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